MFCD02979219
Description
However, based on analogous compounds within the evidence (e.g., CAS 101623-69-2, CAS 1046861-20-4), such compounds are typically boronic acids or halogenated aromatic derivatives with applications in organic synthesis, pharmaceuticals, or materials science. These compounds often serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their reactivity with transition metal catalysts .
Properties
IUPAC Name |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(2-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-2-10-29-21-9-4-3-7-17(21)13-18(14-25)22(28)27-23-26-15-20(30-23)12-16-6-5-8-19(24)11-16/h3-9,11,13,15H,2,10,12H2,1H3,(H,26,27,28)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQXSICLTVMWSE-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979219 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: MFCD02979219 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with altered functional groups, which may exhibit different chemical and physical properties.
Scientific Research Applications
MFCD02979219 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can serve as a probe or reagent for studying biochemical pathways. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD02979219 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the compound’s structure and the target’s nature. Understanding the molecular targets and pathways involved is crucial for optimizing the compound’s use in therapeutic and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on two structurally and functionally related compounds from the evidence, highlighting key physicochemical, synthetic, and bioactivity parameters.
Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties :
- Synthetic Method : Prepared via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .
Compound B: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Properties: Log S (ESOL): -2.47 (moderate solubility in ethanol) Hazard Profile: H302 (harmful if swallowed) .
- Synthetic Method : Catalyzed by A-FGO (ionic liquid) in THF at room temperature, yielding 98% purity .
- Applications : Used in green chemistry for its recyclable catalyst system .
Comparative Analysis
Research Findings and Limitations
- Structural Similarities : Both Compounds A and B feature halogen atoms (Br, Cl) and aromatic rings, enhancing their reactivity in cross-coupling reactions. However, Compound A’s boronic acid group makes it more versatile in Suzuki reactions compared to Compound B’s benzimidazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
